Tetramethyl methylenediphosphonate

Descripción general

Descripción

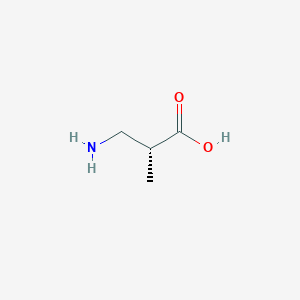

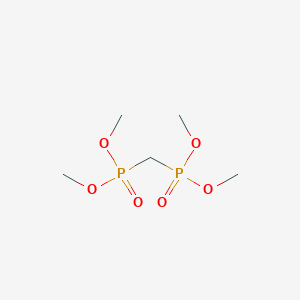

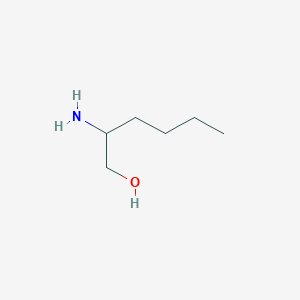

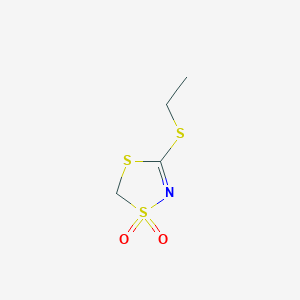

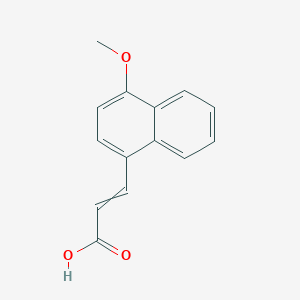

Tetramethyl methylenediphosphonate is a chemical compound with the molecular formula C5H14O6P2 . It is used in the preparation of phosphonate analogue of ribose-1-phosphate .

Synthesis Analysis

While specific synthesis methods for Tetramethyl methylenediphosphonate were not found, related compounds such as Tetraethyl methylenediphosphonate have been synthesized from triisopropyl phosphate .Molecular Structure Analysis

The molecular structure of Tetramethyl methylenediphosphonate consists of 5 carbon atoms, 14 hydrogen atoms, 6 oxygen atoms, and 2 phosphorus atoms . The IUPAC Standard InChI isInChI=1S/C5H14O6P2/c1-8-12(6,9-2)5-13(7,10-3)11-4/h5H2,1-4H3 . Chemical Reactions Analysis

Tetramethyl methylenediphosphonate is used as a reactant in the synthesis of various compounds. For instance, Tetraethyl methylenediphosphonate, a related compound, is used in the synthesis of tetrazoloquinoline-based mono- and bisphosphonate esters .Physical And Chemical Properties Analysis

Tetramethyl methylenediphosphonate has a molecular weight of 232.1086 . The physical and chemical properties of related compounds such as Tetraethyl methylenediphosphonate include a refractive index of 1.442 (lit.), boiling point of 171-174 °C/11 mmHg (lit.), and density of 1.16 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Synthesis of Tetrazoloquinoline-based Mono- and Bisphosphonate Esters

Tetramethyl methylenediphosphonate is utilized in the synthesis of tetrazoloquinoline-based mono- and bisphosphonate esters. These compounds are significant due to their potential pharmacological properties, including anticancer and antischistosomal activities .

Intermediate for Bisphosphonate Derivatives

As an intermediate, it plays a crucial role in the synthesis of bisphosphonate and bisphosphonic acid derivatives. These derivatives are explored for their therapeutic potential, particularly in treating cancer and schistosomiasis, a parasitic disease .

Synthesis of Dual Substrate-Site Inhibitors

This compound is used as a reactant for the synthesis of dual substrate-site inhibitors of 3-deoxy-D-arabino-heputosonate 7-phosphate synthase. Inhibitors targeting this enzyme are important for developing new antibacterial agents .

Preparation of Alpha-Amino Acid Derivatives

Tetramethyl methylenediphosphonate is involved in the preparation of alpha-amino acid derivatives containing gem-biophosphonates. These derivatives have potential applications in medicinal chemistry, particularly in the development of bone resorption inhibitors .

Lycopene Synthesis via Wittig-Horner Reaction

It serves as a reactant in the synthesis of Lycopene through the Wittig-Horner reaction. Lycopene is a powerful antioxidant found in tomatoes and other red fruits and vegetables, with various health benefits .

Precursor for Dendritic Polyglycerol Anions

The compound is also used as a precursor for the preparation of dendritic polyglycerol anions. These anions have applications in the field of drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .

Phosphonate Analogue of Ribose-1-Phosphate

In biochemical research, Tetramethyl methylenediphosphonate is used in the preparation of phosphonate analogue of ribose-1-phosphate. This analogue is significant in studying the mechanisms of ribose phosphate biochemistry .

Research on Anticancer and Antischistosomal Activity

Continued research into the anticancer and antischistosomal activity of compounds synthesized using Tetramethyl methylenediphosphonate is crucial. It helps in understanding the compound’s mechanism of action and potential therapeutic applications .

Safety and Hazards

Tetramethyl methylenediphosphonate can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Tetramethyl methylenediphosphonate is primarily used in the preparation of phosphonate analogue of ribose-1-phosphate

Mode of Action

It is known to be used as an intermediate in the synthesis of bisphosphonate and bisphosphonic acid derivatives . These derivatives have shown anticancer and antischistosomal activity .

Biochemical Pathways

It is known to be involved in the synthesis of bisphosphonate and bisphosphonic acid derivatives , which can influence various biochemical pathways related to cancer and schistosomiasis.

Result of Action

The bisphosphonate and bisphosphonic acid derivatives synthesized using this compound have shown anticancer and antischistosomal activity .

Propiedades

IUPAC Name |

bis(dimethoxyphosphoryl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14O6P2/c1-8-12(6,9-2)5-13(7,10-3)11-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVFZUKFLWOSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CP(=O)(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333919 | |

| Record name | Tetramethyl methylenediphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16001-93-7 | |

| Record name | Tetramethyl methylenediphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B106078.png)

![(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-Chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol](/img/structure/B106096.png)